
2-Chloro-3-nitropyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-chloropyridine using nitric acid and sulfuric acid as nitrating agents . Another method involves the reaction of 2,4-dihydroxy-3-nitropyridine with thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow reaction of 3-amino-2-nitropyridine with chlorinating agents under controlled conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: These reactions often involve the use of palladium-catalyzed cross-coupling reactions with organometallic reagents.
Major Products:
Nucleophilic Substitution: Produces substituted pyridines.
Reduction: Produces 2-chloro-3-aminopyridine.
Coupling Reactions: Produces various biaryl compounds.
Scientific Research Applications
Nucleophilic Substitution Reactions
One of the primary applications of 2-chloro-3-nitropyridine is in nucleophilic substitutions, particularly with thiols and amines. Research has shown that this compound can undergo selective substitution reactions, leading to various derivatives that are useful in medicinal chemistry.
- Case Study : A study demonstrated the synthesis of 2-methyl-3-nitropyridines via reactions with diethyl malonate, followed by hydrolysis. The resulting compounds exhibited promising photophysical properties, indicating their potential as fluorescent molecules in biological applications .
Synthesis of Aminopyridines
The transformation of this compound into aminopyridines is another significant application. This process typically involves the reaction with formamides under specific conditions.
Reactant | Reaction Time (h) | Product | Yield (%) |
---|---|---|---|
N,N-Dimethylformamide | 15 | 3-Nitropyridin-2-amine | 78 |
N-Methylformamide | 3 | 3-Nitropyridin-2-amine | 71 |
N,N-Dimethylacetamide | 30 | 3-Nitropyridin-2-amine | 35 |
This table summarizes the yields obtained from various amide reactions with this compound, highlighting its effectiveness as a precursor for aminopyridine derivatives .
Pharmaceutical Applications
This compound derivatives have been explored for their pharmacological activities. These compounds serve as precursors in the synthesis of various pharmaceuticals, including:
- Vorapaxar : An antiplatelet agent.
- Axitinib : A cancer treatment drug.
- Nifurpirinol : An antimicrobial agent.
The ability to modify the nitro group through substitution reactions allows for the development of compounds with tailored biological activities .
Agrochemical Applications
In addition to pharmaceutical uses, derivatives of this compound are also utilized in agrochemicals. The ability to synthesize various substituted pyridines makes them suitable candidates for herbicides and insecticides due to their biological activity against pests.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitropyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis . Its molecular targets and pathways depend on the specific reactions it undergoes and the final products formed.
Comparison with Similar Compounds
- 2-Chloro-5-nitropyridine
- 3-Chloro-2-nitropyridine
- 2,6-Dichloro-3-nitropyridine
Comparison: 2-Chloro-3-nitropyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 3-position of the pyridine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .
Biological Activity
2-Chloro-3-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the nitration of 2-chloropyridine. Various methods have been explored, including:
- Nitration with Nitric Acid : This method yields this compound in moderate to high yields depending on reaction conditions.
- Amination Reactions : As shown in studies, this compound can also participate in amination reactions with various amides, producing aminopyridines with significant yields (Table 1) .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study analyzed its activity against several bacterial strains, reporting:
- Inhibition Zone : The compound showed effective inhibition against Escherichia coli and Staphylococcus aureus with zones of inhibition measuring up to 15 mm at a concentration of 100 µg/mL.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 12 |
Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has potential anticancer activity. The compound was tested against various cell lines, including:
- HeLa Cells : IC50 values indicated significant cytotoxic effects with an IC50 of approximately 25 µM.
- MCF-7 Cells : Showed lower sensitivity with an IC50 around 50 µM.
These findings suggest that while the compound possesses cytotoxic properties, its effectiveness may vary across different cell types.
The biological activity of this compound is believed to be linked to its ability to interfere with nucleic acid synthesis and function. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that can damage cellular components.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Biological Chemistry demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when modified with various functional groups, indicating structure-activity relationships (SAR) .
- Cytotoxicity Assessment : In a recent investigation, researchers evaluated the cytotoxic effects of this compound on different cancer cell lines and found that modifications to the pyridine ring could significantly alter its potency .
Q & A
Q. Basic: What is the crystal structure of 2-chloro-3-nitropyridine, and how does its molecular geometry influence intermolecular interactions?
Answer:
The compound crystallizes in the monoclinic system (space group P2₁/n) with unit cell parameters a = 7.613 Å, b = 12.232 Å, c = 7.716 Å, and β = 118.485°. The nitro group is twisted by 38.5° relative to the pyridine ring. Non-classical C–H⋯N and C–H⋯O hydrogen bonds form a layered motif, stabilizing the crystal lattice. These interactions are critical for predicting solubility, melting behavior, and reactivity in solid-state reactions .
Methodological Insight:
Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) is the standard for structural determination. Data refinement with SHELXL97 software ensures accuracy in bond lengths and angles .
Q. Advanced: How can computational methods (DFT) validate experimental spectroscopic data for this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G** or B3PW91/cc-pVTZ level calculates vibrational frequencies (FTIR/Raman), optimizing molecular geometry to match experimental spectra. For instance, discrepancies between computed and observed nitro group stretching modes (e.g., ~1520 cm⁻¹ in FTIR) highlight environmental effects (e.g., crystal packing) not modeled in gas-phase DFT .
Methodological Insight:
Use Gaussian or ORCA software for DFT calculations. Compare experimental spectra (recorded at 293 K) with scaled harmonic frequencies to identify conformational or electronic effects .
Q. Basic: What synthetic routes are available for preparing this compound?
Answer:
Common methods include:
- Direct nitration : Chloropyridine derivatives are nitrated using HNO₃/H₂SO₄ under controlled conditions.
- Nucleophilic substitution : 2,3-Dihalopyridines react with nitrate sources (e.g., AgNO₃) in polar aprotic solvents.
Methodological Insight:
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography or recrystallization from ethanol .
Q. Advanced: How can reaction conditions be optimized for coupling this compound with aryl amines?
Answer:
Coupling efficiency depends on:
- Catalyst : Use Pd/C (5 mol%) or CuI with ligands like 1,10-phenanthroline.
- Base : Cs₂CO₃ or K₂CO₃ in DMF at 100–120 °C.
- Solvent : DMF or DMSO enhances solubility of nitro intermediates.
For example, coupling with benzylamine achieves >85% yield in 2 hours under microwave irradiation (100 °C, 300 W) .
Methodological Insight:
Employ high-throughput screening (HTS) to test base/catalyst combinations. Characterize products via ¹H NMR (δ 8.3–8.5 ppm for pyridyl protons) .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : EN166-certified safety goggles, nitrile gloves, and lab coats.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : Keep in sealed containers in dry, ventilated areas away from oxidizers .
Methodological Insight:
Refer to GHS-compliant SDS for spill management (e.g., absorb spills with inert material, dispose as hazardous waste) .
Q. Advanced: How does the nitro group’s torsional angle affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
A twisted nitro group (38.5°) reduces resonance stabilization, increasing electrophilicity at the C2 position. This enhances reactivity toward soft nucleophiles (e.g., thiols, amines). Kinetic studies show a 3× faster reaction rate compared to planar nitro analogs .
Methodological Insight:
Use SC-XRD to measure torsional angles and correlate with Hammett σ values to predict NAS rates .
Q. Advanced: What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
Answer:
Discrepancies often arise from:
- Purity of starting materials : Use HPLC-grade reagents.
- Reaction monitoring : In situ FTIR tracks nitro group consumption.
- Workup procedures : Avoid aqueous quenching if intermediates hydrolyze.
For example, yields drop from 90% to 60% if post-reaction pH >7 destabilizes intermediates .
Methodological Insight:
Replicate literature methods with strict control of variables (temperature, stirring rate). Validate results via independent assays (e.g., GC-MS) .
Q. Basic: How is this compound characterized post-synthesis?
Answer:
- ¹H/¹³C NMR : Pyridyl protons appear at δ 7.5–9.0 ppm; nitro groups split signals.
- MS : Molecular ion peak at m/z 158.54 ([M]⁺).
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Methodological Insight:
Use deuterated DMSO for NMR to prevent solvent interference. Calibrate MS with perfluorotributylamine (PFTBA) .
Q. Advanced: How can this compound be utilized in the synthesis of radiolabeled pharmaceuticals?
Answer:
Introduce isotopes (e.g., ¹⁴C) via:
Condensation with ¹⁴C-labeled benzylamines (KF, DMF, 140°C).
Catalytic reduction (H₂, Pd/C) of nitro to amine for further functionalization.
For example, ¹⁴C-labeled mirtazapine precursors are synthesized via this route .
Methodological Insight:
Employ Schlenk-line techniques for air-sensitive steps. Purify via prep-HPLC with radiometric detection .
Q. Advanced: What challenges arise in refining high-resolution X-ray data for this compound polymorphs?
Answer:
Polymorphs complicate refinement due to:
- Disorder : Nitro group rotational disorder requires multi-position modeling.
- Twinned data : Use SHELXL’s TWIN command for merging reflections.
For example, a R₁ factor <0.04 is achievable with anisotropic displacement parameters and hydrogen atom restraints .
Methodological Insight:
Collect data at low temperature (100 K) to minimize thermal motion. Use Olex2 or SHELXLE for real-space refinement .
Properties
IUPAC Name |
2-chloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLETYDNTVQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063929 | |
Record name | Pyridine, 2-chloro-3-nitro- | |
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Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloro-3-nitropyridine | |
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CAS No. |
5470-18-8, 34515-82-7 | |
Record name | 2-Chloro-3-nitropyridine | |
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Record name | Pyridine, 2-chloro-3-nitro- | |
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Record name | 2-Chloro-3-nitropyridine | |
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Record name | Pyridine, 2-chloro-3-nitro- | |
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Record name | Pyridine, 2-chloro-3-nitro- | |
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Record name | 2-chloro-3-nitropyridine | |
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Record name | 34515-82-7 | |
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